4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
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Overview
Description
4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Scientific Research Applications
4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.
Future Directions
The compound “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” and similar compounds have potential for further exploration due to their unique structure and potential therapeutic uses. They are part of a class of compounds known as cyclic sulfoxides and sulfones, which are gaining more attention in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Related compounds such as thiazole and sulfonamide derivatives have been reported to exhibit antibacterial activity .
Mode of Action
Related compounds have been shown to interact with their targets in a way that disrupts normal cellular processes . For instance, some thiazole and sulfonamide derivatives have been found to exhibit antibacterial activity by disrupting essential cellular processes .
Biochemical Pathways
Related compounds such as thiazole and sulfonamide derivatives are known to interfere with bacterial cellular processes, which could involve a variety of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have the potential to kill or inhibit the growth of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization under basic conditions to form the thiazepane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a sulfur and nitrogen heterocycle but have a five-membered ring.
Benzothiazepines: These are similar in structure but contain a benzene ring fused to the thiazepine ring.
Sulfonamides: These compounds contain the sulfonamide functional group but may have different ring structures.
Uniqueness
4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is unique due to its specific combination of a seven-membered thiazepane ring with a bromophenyl and sulfonyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-bromophenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c18-15-8-4-5-9-17(15)25(22,23)19-11-10-16(24(20,21)13-12-19)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZXYHDTCGRQFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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